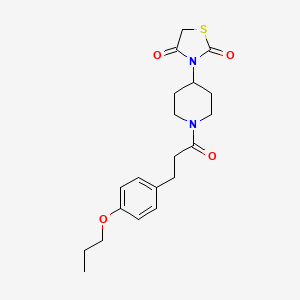

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

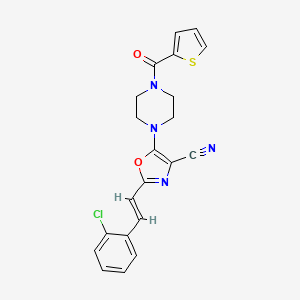

The compound “1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea” is a complex organic molecule that contains several functional groups. It includes a benzyl group, a thiophene ring, a hydroxy group, and a urea group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . Benzyl halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides .Molecular Structure Analysis

Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The benzyl group consists of a phenyl ring attached to a CH2 group. Urea is a functional group consisting of a carbonyl group flanked by two amine groups. The hydroxy group (-OH) is a common functional group in organic chemistry .Chemical Reactions Analysis

Thiophene derivatives are utilized in various applications due to their diverse properties. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Thiophene is a heterocyclic compound that shows a variety of properties and applications .Applications De Recherche Scientifique

Urea Derivatives as Acetylcholinesterase Inhibitors : Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize spacer length for enhanced antiacetylcholinesterase activity, shows the potential of urea derivatives in therapeutic applications, particularly in treating diseases characterized by acetylcholinesterase dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).

ROCK1 and ROCK2 Inhibitors : Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a significant role in various physiological processes. This research highlights the utility of urea derivatives in developing treatments for conditions influenced by ROCK activity, including cancer and cardiovascular diseases (Pireddu et al., 2012).

Antiproliferative Screening : Novel urea and bis-urea primaquine derivatives have been synthesized and evaluated for antiproliferative effects against cancer cell lines. This work underscores the potential of urea derivatives in oncological research, particularly in identifying new therapeutic agents against breast carcinoma (Perković et al., 2016).

Synthesis of Major Metabolites for Anticancer Activity : The synthesis of N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a primary metabolite with strong anticancer activity, illustrates the significance of urea derivatives in developing drugs with potential clinical applications for kidney cancer treatment (Nammalwar et al., 2010).

N-Hydroxyamide-Containing Heterocycles : The study of N-hydroxyamide-containing heterocycles, including urea derivatives, for their iron(III) complex-forming tendency offers insights into the development of new chemical entities for therapeutic and diagnostic applications, demonstrating the versatility of urea derivatives in medicinal chemistry (Ohkanda et al., 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research and application of such a compound could involve exploring its potential uses in medicinal chemistry, given the biological activity of thiophene derivatives . Additionally, its potential in material science as part of organic semiconductors could be another area of exploration .

Propriétés

IUPAC Name |

1-benzyl-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c20-10-7-15(16-8-11-22-13-16)6-9-18-17(21)19-12-14-4-2-1-3-5-14/h1-5,8,11,13,15,20H,6-7,9-10,12H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNFPHOCIRSMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2458262.png)

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/no-structure.png)

![2-(benzylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2458264.png)

![Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2458265.png)

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2458267.png)

![(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458270.png)

![8-(4-Fluorophenyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2458277.png)